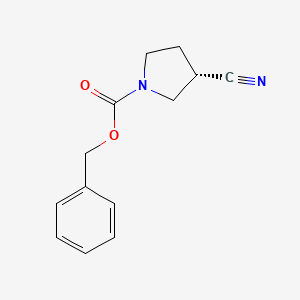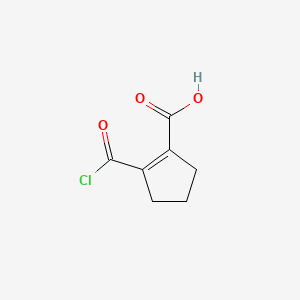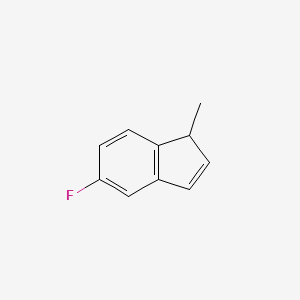![molecular formula C11H6N4 B574665 4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene CAS No. 174125-47-4](/img/structure/B574665.png)
4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,10,15-tetrazatetracyclo[76002,6010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the tetrazine moieties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10,13-hexaene: Shares a similar tetracyclic structure but lacks the tetrazine moieties.
2,4,10-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one: Contains a triazine ring instead of tetrazine.
Uniqueness
4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene is unique due to its specific combination of a tetracyclic core and tetrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
174125-47-4 |
|---|---|
Molekularformel |
C11H6N4 |
Molekulargewicht |
194.197 |
InChI |
InChI=1S/C11H6N4/c1-2-10-13-11-7-6-12-14-8(7)3-4-9(11)15(10)5-1/h1-6H |
InChI-Schlüssel |
PTZOXGJYEWGNJF-UHFFFAOYSA-N |
SMILES |
C1=CN2C3=CC=C4C(=CN=N4)C3=NC2=C1 |
Synonyme |
Pyrazolo[4,3:4,5]pyrrolo[1,2-a]benzimidazole (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


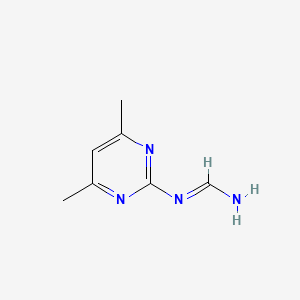
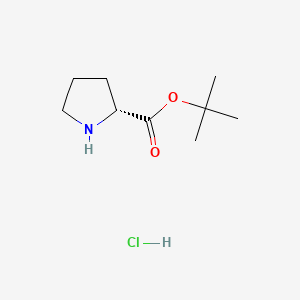
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B574585.png)
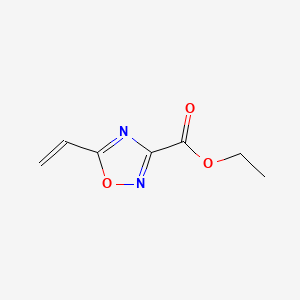
![Cyclopent[b]-1,4-oxazine-5,7(2H,6H)-dione, tetrahydro- (9CI)](/img/new.no-structure.jpg)
![2-[(Z)-prop-1-enoxy]pyridine](/img/structure/B574589.png)
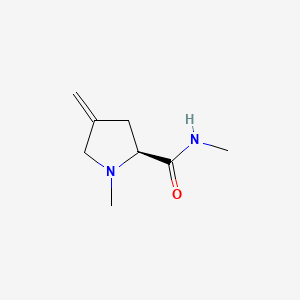
![(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine](/img/structure/B574592.png)
![6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate](/img/structure/B574594.png)
